

# SNRPB Expression Across Published Datasets: A Meta-Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SNPB      |           |
| Cat. No.:            | B15606360 | Get Quote |

This guide provides a comprehensive meta-analysis of Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) expression in various cancers, drawing from publicly available datasets. It is intended for researchers, scientists, and drug development professionals interested in the role of SNRPB as a potential prognostic biomarker and therapeutic target.

#### Introduction

SNRPB is a core component of the spliceosome, playing a critical role in pre-mRNA splicing.[1] [2] Dysregulation of SNRPB has been implicated in the tumorigenesis of various cancers by influencing the splicing of pre-mRNA and leading to the generation of aberrant mRNA variants. [1] This guide synthesizes findings from multiple studies to provide a comparative overview of SNRPB expression, its prognostic significance, and associated signaling pathways across different tumor types. The data presented is primarily derived from large-scale cancer genomics datasets such as The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and The Human Protein Atlas (HPA).[3]

## **Comparative Analysis of SNRPB mRNA Expression**

A pan-cancer analysis of SNRPB mRNA expression reveals a significant upregulation in a majority of tumor types when compared to corresponding normal tissues.[3] Data from TCGA and the Genotype-Tissue Expression (GTEx) project shows increased SNRPB expression in 28 out of 33 cancer types.[3] Further validation using GEO datasets confirmed this trend in 17 out of 21 tumors.[3]



| Cancer Type                                        | Dataset(s)  | Expression Status<br>in Tumor vs.<br>Normal | Reference(s) |
|----------------------------------------------------|-------------|---------------------------------------------|--------------|
| Adrenocortical carcinoma (ACC)                     | TCGA        | Upregulated                                 | [3]          |
| Bladder Urothelial<br>Carcinoma (BLCA)             | TCGA        | Upregulated                                 | [3]          |
| Breast invasive carcinoma (BRCA)                   | TCGA, CPTAC | Upregulated                                 | [3]          |
| Cervical squamous cell carcinoma (CESC)            | TCGA        | Upregulated                                 | [3]          |
| Cholangiocarcinoma<br>(CHOL)                       | TCGA        | Upregulated                                 | [3]          |
| Colon<br>adenocarcinoma<br>(COAD)                  | TCGA        | Upregulated                                 | [3]          |
| Esophageal carcinoma (ESCA)                        | TCGA, GEO   | Upregulated                                 | [4]          |
| Glioblastoma<br>multiforme (GBM)                   | TCGA        | Upregulated                                 | [4]          |
| Head and Neck<br>squamous cell<br>carcinoma (HNSC) | TCGA, CPTAC | Upregulated                                 | [3]          |
| Kidney Chromophobe<br>(KICH)                       | TCGA        | Upregulated                                 | [3]          |
| Kidney renal clear cell carcinoma (KIRC)           | TCGA, CPTAC | Upregulated                                 | [3]          |
| Kidney renal papillary cell carcinoma (KIRP)       | TCGA        | Upregulated                                 | [3]          |



| Brain Lower Grade<br>Glioma (LGG)            | TCGA        | Upregulated | [3]    |
|----------------------------------------------|-------------|-------------|--------|
| Liver hepatocellular carcinoma (LIHC)        | TCGA, GEO   | Upregulated | [3][5] |
| Lung adenocarcinoma<br>(LUAD)                | TCGA        | Upregulated | [3]    |
| Lung squamous cell carcinoma (LUSC)          | TCGA        | Upregulated | [3]    |
| Mesothelioma<br>(MESO)                       | TCGA        | Upregulated | [3]    |
| Ovarian serous<br>cystadenocarcinoma<br>(OV) | TCGA, CPTAC | Upregulated | [3][6] |
| Pancreatic<br>adenocarcinoma<br>(PAAD)       | TCGA        | Upregulated | [3]    |
| Prostate<br>adenocarcinoma<br>(PRAD)         | TCGA        | Upregulated | [3]    |
| Rectum<br>adenocarcinoma<br>(READ)           | TCGA        | Upregulated | [3]    |
| Sarcoma (SARC)                               | TCGA        | Upregulated | [3]    |
| Skin Cutaneous<br>Melanoma (SKCM)            | TCGA        | Upregulated | [3]    |
| Stomach<br>adenocarcinoma<br>(STAD)          | TCGA        | Upregulated | [4]    |
| Testicular Germ Cell<br>Tumors (TGCT)        | TCGA        | Upregulated | [4]    |



| Thyroid carcinoma<br>(THCA)                       | TCGA | Upregulated | [3] |
|---------------------------------------------------|------|-------------|-----|
| Uterine Corpus<br>Endometrial<br>Carcinoma (UCEC) | TCGA | Upregulated | [3] |
| Uveal Melanoma<br>(UVM)                           | TCGA | Upregulated | [3] |

## **Prognostic Value of SNRPB Expression**

High expression of SNRPB is consistently associated with a poor prognosis across multiple cancer types.[1][3] Survival analyses have demonstrated that elevated SNRPB levels are a risk factor for decreased Overall Survival (OS), Disease-Specific Survival (DSS), and Progression-Free Interval (PFI).[3]



| Cancer Type                                  | Prognostic Impact<br>of High SNRPB<br>Expression | Survival Metric | Reference(s) |
|----------------------------------------------|--------------------------------------------------|-----------------|--------------|
| Adrenocortical carcinoma (ACC)               | Unfavorable                                      | OS, DSS         | [3]          |
| Bladder Urothelial<br>Carcinoma (BLCA)       | Unfavorable                                      | OS, DSS         | [3]          |
| Kidney renal papillary cell carcinoma (KIRP) | Unfavorable                                      | OS, DSS         | [3]          |
| Brain Lower Grade<br>Glioma (LGG)            | Unfavorable                                      | OS, DSS         | [3]          |
| Liver hepatocellular carcinoma (LIHC)        | Unfavorable                                      | OS, DSS         | [3][5]       |
| Lung adenocarcinoma<br>(LUAD)                | Unfavorable                                      | OS              | [3]          |
| Mesothelioma<br>(MESO)                       | Unfavorable                                      | OS, DSS         | [3]          |
| Sarcoma (SARC)                               | Unfavorable                                      | OS              | [3]          |
| Skin Cutaneous<br>Melanoma (SKCM)            | Unfavorable                                      | OS, DSS         | [3]          |
| Uveal Melanoma<br>(UVM)                      | Unfavorable                                      | OS, DSS         | [3]          |
| Non-small-cell lung cancer (NSCLC)           | Unfavorable                                      | os              | [7]          |
| Ovarian cancer                               | Unfavorable                                      | -               | [6]          |
| Endometrial cancer                           | Unfavorable                                      | -               | [8]          |

# **Experimental Protocols**



The findings presented in this guide are based on bioinformatic analyses of publicly available datasets. The general workflow for these types of studies is outlined below.



Click to download full resolution via product page

Bioinformatic analysis workflow for SNRPB expression.

#### Key Methodologies:

 Data Source and Preparation: mRNA expression data (normalized as transcripts per million reads - TPM) and clinical information were primarily obtained from The Cancer Genome Atlas (TCGA) database.[3] Additional datasets from the Gene Expression Omnibus (GEO)



and protein expression data from The Human Protein Atlas (HPA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC) were used for validation.[3]

- Differential Expression Analysis: The expression of SNRPB in tumor tissues was compared
  with that in normal tissues. For some tumors without corresponding normal tissue data in
  TCGA, data from the Genotype-Tissue Expression (GTEx) project was utilized.[3]
- Survival Analysis: The prognostic value of SNRPB was assessed using Overall Survival
  (OS), Disease-Specific Survival (DSS), and Progression-Free Interval (PFI) as outcomes.
  Patients were typically divided into high and low expression groups based on the median
  expression of SNRPB, and Kaplan-Meier curves and Cox regression analyses were
  performed.[3]
- Functional Enrichment Analysis: To explore the potential biological functions of SNRPB,
   Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway
   enrichment analyses were conducted on SNRPB and its co-expressed genes.[3]

## **Signaling Pathways Involving SNRPB**

Enrichment analyses have revealed that SNRPB and its co-expressed genes are significantly involved in several key cancer-related pathways.





Click to download full resolution via product page

Signaling pathways associated with high SNRPB expression.

The most significantly enriched biological processes and pathways include:

 Cell Cycle: SNRPB and its co-expressed genes, such as CDK1, CDC6, AURKB, CCNB1, CCNA2, and CDC45, are closely associated with cell cycle regulation.[3] This suggests that the oncogenic role of SNRPB may be primarily achieved by affecting cell cycle progression.
 [3]



- Spliceosome: As a core component, SNRPB is integral to the function of the spliceosome.[1]
- p53 Signaling Pathway: KEGG enrichment analysis has shown a significant association with the p53 signaling pathway.[1][3] Studies have indicated an inhibitory effect of SNRPB on this pathway.[3]
- Akt Signaling Pathway: In hepatocellular carcinoma, SNRPB has been shown to enhance the activity of the Akt pathway, which promotes tumor growth.[9]
- Cellular Senescence: This pathway was also found to be significantly enriched in pan-cancer analyses.[1][3]

### Conclusion

The collective evidence from multiple published datasets strongly indicates that SNRPB is frequently overexpressed in a wide range of human tumors and that this overexpression is a significant predictor of poor clinical outcomes. Its central role in pre-mRNA splicing and its involvement in key oncogenic pathways, such as the cell cycle and p53 signaling, underscore its potential as a valuable biomarker for cancer prognosis and a promising target for novel therapeutic interventions. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the molecular mechanisms by which SNRPB contributes to tumorigenesis and to explore the clinical utility of targeting this protein in cancer treatment.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | The oncogenic role of SNRPB in human tumors: A pan-cancer analysis [frontiersin.org]
- 2. genecards.org [genecards.org]







- 3. The oncogenic role of SNRPB in human tumors: A pan-cancer analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNRPB2: a prognostic biomarker and oncogenic driver in esophageal cancer via β-catenin/c-Myc signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpressed SNRPB/D1/D3/E/F/G correlate with poor survival and immune infiltration in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNRPB promotes the tumorigenic potential of NSCLC in part by regulating RAB26 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SNRPB Expression Across Published Datasets: A Meta-Analysis and Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#meta-analysis-of-snrpb-expression-in-published-datasets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com